An In-depth Technical Guide to the Safe Handling of 1-(3-Bromophenyl)pyrrolidine-3-carbonitrile
An In-depth Technical Guide to the Safe Handling of 1-(3-Bromophenyl)pyrrolidine-3-carbonitrile
Abstract
This technical guide provides a comprehensive safety overview of 1-(3-Bromophenyl)pyrrolidine-3-carbonitrile for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document presents a composite hazard analysis based on the toxicological and safety data of its core structural motifs: the pyrrolidine ring, the bromophenyl group, and the nitrile functional group. The guide details potential hazards, outlines robust engineering controls and personal protective equipment (PPE) protocols, provides step-by-step procedures for safe handling and emergency response, and discusses proper disposal considerations. The underlying scientific principles for these recommendations are explained to foster a deeper understanding of safe laboratory practices when working with this and structurally related molecules.
Chemical Identity and Physical Properties
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IUPAC Name: 1-(3-bromophenyl)pyrrolidine-3-carbonitrile
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Molecular Formula: C₁₁H₁₁BrN₂
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Core Components for Hazard Analysis:
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Pyrrolidine Ring: A cyclic secondary amine. The parent pyrrolidine is known to be a flammable liquid that can cause severe skin burns and eye damage.[2][3]
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Bromophenyl Group: An aromatic ring substituted with bromine. Brominated aromatic compounds require careful handling and specific disposal methods.[4] Bromine itself is highly reactive and toxic.[4][5]
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Nitrile Group (-CN): This functional group is a key feature of many organic compounds used in pharmaceutical synthesis. Acetonitrile and related compounds are often categorized as acutely toxic if swallowed, inhaled, or on skin contact.[6][7]
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Table 1: Anticipated Physical & Chemical Properties
| Property | Anticipated Value/Characteristic | Rationale / Source |
|---|---|---|
| Physical State | Solid | Based on similar, substituted heterocyclic compounds.[1] |
| Color | Yellow / Off-white | A common appearance for organic compounds of this nature.[1] |
| Odor | Not available; assume to be hazardous. | Odor is not a reliable indicator of hazard. |
| Solubility | Likely soluble in organic solvents. | General property of similar organic molecules. |
| Stability | Stable under normal storage conditions. | Assumed, but incompatibilities must be considered.[1] |
| Reactivity | Reacts with strong oxidizing agents, acids, and bases.[1] | The nitrile group can hydrolyze, and the aromatic ring can undergo further reactions. |
Hazard Identification and Toxicological Profile
A comprehensive hazard assessment is derived from analyzing the risks associated with each functional component of the molecule.
GHS Classification (Inferred)
The following GHS classifications are inferred from data on pyrrolidine, (bromophenyl)acetonitrile, and other related structures. Researchers must handle the compound as if it meets all these classifications.
Table 2: Inferred GHS Hazard Classifications
| Hazard Class | GHS Category | Hazard Statement | Basis of Inference |
|---|---|---|---|
| Acute Toxicity (Oral) | Category 3/4 | H301/H302: Toxic or Harmful if swallowed | Based on pyrrolidine and nitrile toxicity.[2][7] |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin | Based on (bromophenyl)acetonitrile data.[7] |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled | Based on pyrrolidine and nitrile toxicity.[7] |
| Skin Corrosion/Irritation | Category 1B/2 | H314/H315: Causes severe skin burns and eye damage or Causes skin irritation | Pyrrolidine is highly corrosive.[2] Bromophenylacetonitrile is a skin irritant.[6][7] |
| Serious Eye Damage/Irritation | Category 1/2A | H318/H319: Causes serious eye damage or Causes serious eye irritation | Pyrrolidine causes severe eye damage.[2] Related compounds cause serious irritation.[6][7][8] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | A common hazard for fine chemical dusts and nitrile compounds.[7][8] |
Summary of Toxicological Risks
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Routes of Exposure: The primary routes of exposure are inhalation of the solid as a dust, skin contact, eye contact, and ingestion.[6]
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Acute Effects: Exposure can cause immediate irritation or chemical burns to the skin and eyes.[6] Inhalation may lead to respiratory tract irritation.[7][8] Ingestion or significant dermal/inhalation exposure could be harmful or toxic, with the nitrile group posing a particular risk.
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Chronic Effects: Long-term exposure data is not available. However, brominated organic compounds and heterocyclic amines are often subjects of long-term toxicological concern. All exposure should be minimized.
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Causality of Hazards:
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The basicity of the pyrrolidine nitrogen can contribute to its corrosive nature.
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The nitrile group is a key concern. Under strongly acidic conditions or during combustion, it can potentially release highly toxic hydrogen cyanide (HCN) gas.[1]
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The bromophenyl group makes the compound a halogenated organic waste, requiring specific disposal protocols to prevent environmental harm.[4]
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Caption: Fig 3: Small Spill Response Logic
Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations.
* Classification: This compound is a brominated organic material and should be classified as hazardous waste. *[4] Procedure:
- Collect waste material and any contaminated items (e.g., gloves, absorbent) in a dedicated, sealed, and clearly labeled hazardous waste container.
- Do not mix with other waste streams, especially incompatible ones. [5] 3. Arrange for disposal through a licensed hazardous waste disposal company. *[4] Environmental Precautions: Prevent the product from entering drains, sewers, or watercourses.
[1][9]### 7. Scientific Context and Mechanistic Considerations
Understanding the chemical reactivity of 1-(3-Bromophenyl)pyrrolidine-3-carbonitrile is crucial for anticipating hazards beyond its inherent toxicity.
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N-Aryl Pyrrolidines in Drug Discovery: The N-aryl-substituted pyrrolidine moiety is a common scaffold in bioactive molecules and pharmaceuticals. T[10]his compound is likely an intermediate for further chemical elaboration.
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Reactivity of the Bromophenyl Group: The bromine atom on the aromatic ring is a versatile synthetic handle, often used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). These reactions often require strong bases and elevated temperatures, which can increase the risk of decomposition or side reactions. The choice of reaction conditions must be carefully considered in light of the compound's overall stability.
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Reactivity of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations often require harsh conditions (strong acid/base or potent reducing agents), which again necessitates a careful risk assessment. The potential for HCN release under acidic conditions, while perhaps low, should never be entirely discounted.
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Causality in Experimental Design: When planning reactions with this compound, the choice of reagents should be guided by the incompatibilities listed in Section 4.3. For example, when performing a cross-coupling reaction, a milder inorganic base (e.g., K₂CO₃) might be preferable to a stronger one if stability is a concern. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) if reactive organometallic species are involved, and careful temperature control must be maintained.
By understanding the purpose and reactivity of each functional group, researchers can make more informed decisions, not just about the chemistry itself, but about the safety protocols required to execute it successfully and without incident.
References
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- SAFETY DATA SHEET - Pyrrolidine. (2025, November 6). Sigma-Aldrich.
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- SAFETY DATA SHEET - (2-Bromophenyl)acetonitrile. (2025, December 21). Fisher Scientific.
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- Safety data sheet - Pyrrolidine. (2024, July 9). CPAchem Ltd.
- Safety Data Sheet - HyNic-PEG3-Azide. (2026, January 6). BroadPharm.
- SAFETY DATA SHEET - (3-Bromophenyl)acetonitrile. (n.d.). Fisher Scientific.
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- Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2024, May 30). PMC.
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